![molecular formula C5H11Br2NO B1382805 2-(Bromomethyl)morpholine hydrobromide CAS No. 1803588-05-7](/img/structure/B1382805.png)
2-(Bromomethyl)morpholine hydrobromide
Overview
Description
Scientific Research Applications
Synthesis of Morpholine Derivatives
D'hooghe et al. (2006) described a novel method to synthesize cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, a key intermediate for producing various morpholine derivatives. This method involves transforming 1-tert-Butyl-2-(allyloxymethyl)aziridine diastereoselectively using bromine, which is a crucial step for synthesizing different substituted morpholines like 3,5-di(methoxymethyl)morpholine and 3,5-di(cyanomethyl)morpholine (D’hooghe et al., 2006).
Medicinal Chemistry of Morpholines
Rekka and Kourounakis (2010) explored the synthesis of 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines, exhibiting a range of biological activities such as sympathomimetic, analgesic, and anti-inflammatory properties. These were synthesized using reactions involving aryl-bromomethyl-ketone and have potential applications in drug development (Rekka & Kourounakis, 2010).
Crystal and Molecular Structure Analysis
The structural analysis of morpholine biguanide hydrobromide by Handa and Saha (1973) provided insights into its molecular structure, contributing to a deeper understanding of its chemical characteristics. This analysis is essential for developing applications in various scientific fields (Handa & Saha, 1973).
Synthesis of Trisubstituted Morpholine Derivatives
Zhou, Zhou, and Yeung (2012) developed an efficient synthesis method for 2,2,6-trisubstituted morpholine. This method involves a multicomponent process, including the use of epichlorohydrin and N-bromosuccinimide, showcasing the versatility of bromomethyl morpholine in synthesizing complex morpholine derivatives (Zhou, Zhou, & Yeung, 2012).
Pharmacological Evaluation of Antidepressant Activity
Sarapultsev et al. (2016) evaluated the antidepressant activity of a morpholine-based compound, 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine hydrobromide. The study highlights the potential of morpholine derivatives in developing treatments for psychiatric disorders (Sarapultsev et al., 2016).
Process Preparation in Pharmaceutical Synthesis
Gao Jian-rong (2004) studied the synthesis of moclobemide, a pharmaceutical product, using a process that involves morpholine and 2-bromo-ethanamine hydrobromide. This research underscores the significance of bromomethyl morpholine in pharmaceutical manufacturing (Gao Jian-rong, 2004).
Safety and Hazards
properties
IUPAC Name |
2-(bromomethyl)morpholine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO.BrH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTRYZDHNDQZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)morpholine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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